1,3-Diphenylguanidinium phthalate

Description

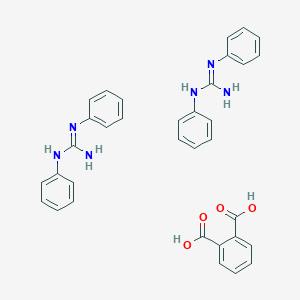

Structure

2D Structure

Properties

CAS No. |

118-99-0 |

|---|---|

Molecular Formula |

C34H32N6O4 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

1,2-diphenylguanidine;phthalic acid |

InChI |

InChI=1S/2C13H13N3.C8H6O4/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12) |

InChI Key |

KFXKTRNHRONVKY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Other CAS No. |

118-99-0 |

Synonyms |

1,3-diphenylguanidinium phthalate |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 1,3 Diphenylguanidinium Phthalate

Conventional Synthetic Pathways

The most common and straightforward method for the preparation of 1,3-Diphenylguanidinium phthalate (B1215562) is through conventional synthetic pathways that are well-established in organic chemistry. These methods are typically characterized by their simplicity and reliance on standard laboratory equipment.

Direct Acid-Base Reaction Approaches

The fundamental principle behind the synthesis of 1,3-Diphenylguanidinium phthalate is the direct acid-base reaction between the basic 1,3-Diphenylguanidine (B1679371) and the dicarboxylic phthalic acid. nih.gov In this reaction, the guanidine (B92328) group of 1,3-Diphenylguanidine acts as a base, accepting a proton from the carboxylic acid groups of phthalic acid to form the corresponding guanidinium (B1211019) cation and phthalate anion, which then associate to form the salt.

The reaction can be represented as follows:

C₁₃H₁₃N₃ + C₈H₆O₄ → [C₁₃H₁₄N₃]⁺[C₈H₅O₄]⁻

This reaction is typically carried out by dissolving both reactants in a suitable solvent and allowing the reaction to proceed, often with gentle heating to ensure complete dissolution and reaction. The resulting salt can then be isolated by precipitation or by removal of the solvent.

Optimization of Reaction Conditions: Solvent, Temperature, and Catalysis

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the reaction temperature, and the potential use of a catalyst, although for a simple acid-base reaction, a catalyst is generally not required.

Solvent: The choice of solvent is crucial for ensuring that both 1,3-Diphenylguanidine and phthalic acid are sufficiently soluble to react. A solvent in which the resulting salt is less soluble can facilitate its isolation through precipitation. Common solvents for such reactions include alcohols like ethanol (B145695) or methanol, or other polar organic solvents. The solubility of the starting materials and the product in various solvents is a key consideration for optimizing the yield and purity of the final product.

Temperature: The reaction is often performed at a slightly elevated temperature to increase the solubility of the reactants and the rate of reaction. However, excessively high temperatures should be avoided to prevent potential decomposition of the reactants or the product. The optimal temperature is typically determined empirically for a given solvent system.

Catalysis: For the direct acid-base reaction between a strong base like 1,3-Diphenylguanidine and an acid, a catalyst is not necessary as the reaction is thermodynamically favorable and proceeds readily.

Table 1: Factors for Optimization of this compound Synthesis

| Parameter | Considerations | Typical Approaches |

| Solvent | - Solubility of 1,3-Diphenylguanidine and Phthalic Acid- Solubility of the final salt- Ease of removal | Alcohols (e.g., ethanol, methanol), Polar aprotic solvents |

| Temperature | - Increase reaction rate and solubility- Avoid decomposition of reactants/product | Room temperature to gentle reflux |

| Stoichiometry | - Ensure complete reaction of the limiting reagent | Typically a 1:1 molar ratio of the acid and base |

| Purification | - Removal of unreacted starting materials and by-products | Recrystallization, washing with appropriate solvents |

Advanced Synthesis Techniques

Beyond conventional batch reactions, advanced synthesis techniques can be employed to improve the efficiency, control, and scalability of this compound production. These methods are particularly relevant for industrial-scale manufacturing and for obtaining high-purity materials for specialized applications.

Continuous Production Methods and Process Development

While specific continuous production methods for this compound are not extensively documented in publicly available literature, the principles of continuous flow chemistry can be applied to its synthesis. Continuous flow processes offer several advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.

A potential continuous process for this compound would involve the continuous feeding of solutions of 1,3-Diphenylguanidine and phthalic acid into a microreactor or a tubular reactor. The reaction would occur within the reactor, and the product stream would be continuously collected. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. A method for the continuous production of the precursor, 1,3-Diphenylguanidine (DPG), has been described, which involves the reaction of diphenyl thiourea (B124793) with ammonium (B1175870) hydroxide (B78521) and oxygen in a microchannel reactor, achieving a high yield. chemicalbook.com This continuous availability of the precursor could be integrated into a continuous process for the final salt.

Controlled Crystallization Techniques for Single Crystal Growth

For applications requiring high-purity, crystalline material, such as in single-crystal X-ray diffraction studies, controlled crystallization techniques are employed. These methods aim to produce large, well-ordered single crystals.

A documented method for the growth of single crystals of N,N'-diphenylguanidinium phthalate is the slow evaporation technique. This method involves dissolving the synthesized salt in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of time. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the solubility limit and leading to the formation of crystals.

For N,N'-diphenylguanidinium phthalate, single crystals have been successfully grown using a slow drying method with a mixed solvent system. researchgate.net The choice of solvent is critical; it should be one in which the compound has moderate solubility, allowing for a controlled rate of crystallization. The rate of evaporation is also a key parameter and can be controlled by adjusting the surface area of the solution exposed to the atmosphere or by using a container with a restricted opening. The slow and controlled nature of this process allows for the formation of large, high-quality single crystals with well-defined crystallographic faces.

Yield Optimization and Purity Assessment in Synthesis

Optimizing the yield and ensuring the high purity of the final this compound product are crucial aspects of its synthesis.

Yield Optimization

Several factors can be manipulated to maximize the yield of this compound. The stoichiometry of the reactants is a key parameter; using a precise 1:1 molar ratio of 1,3-diphenylguanidine to phthalic acid is essential to prevent unreacted starting materials from remaining in the final product.

The reaction temperature and time also play significant roles. Ensuring the reaction goes to completion by heating for an adequate period can improve the yield. The cooling rate during crystallization is another important factor. A slow and controlled cooling process generally leads to the formation of larger, more well-defined crystals, which are easier to filter and result in a higher recovery of the product.

The choice of solvent and its volume are also critical for yield optimization. The ideal solvent should have high solubility for the reactants at elevated temperatures and low solubility for the product at low temperatures. Using the minimum amount of hot solvent necessary to dissolve the reactants will maximize the amount of product that crystallizes upon cooling.

Purity Assessment

The purity of the synthesized this compound can be assessed using a variety of analytical techniques.

Titration: A common method for determining the purity of a basic substance like this compound is through non-aqueous titration. In this procedure, the sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. The endpoint can be determined potentiometrically or with a visual indicator.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the formation of the salt by identifying the characteristic absorption bands of the guanidinium cation and the phthalate anion, and the disappearance of the characteristic bands of the free base and acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help to identify any impurities present in the final product.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the main compound from any impurities, and the relative peak areas can be used to quantify the purity.

Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. Impurities will typically broaden the melting point range and lower the melting point.

The following tables summarize the yield data for the precursor, 1,3-diphenylguanidine, and provide a hypothetical example of purity assessment data for this compound based on common analytical techniques.

Table 1: Reported Yields for the Synthesis of 1,3-Diphenylguanidine

| Synthetic Method | Starting Material | Reported Yield | Reference |

|---|---|---|---|

| Desulfurization | Diphenyl thiourea | ~80% | google.com |

Table 2: Illustrative Purity Assessment Data for this compound

| Analytical Technique | Parameter | Result |

|---|---|---|

| Non-Aqueous Titration | Assay vs. Perchloric Acid | 99.5% |

| HPLC | Purity by Peak Area | >99% |

| Melting Point | Observed Range | 168-170 °C |

Crystallographic Analysis and Solid State Structure Elucidation

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis has been instrumental in the definitive elucidation of the three-dimensional structure of 1,3-Diphenylguanidinium phthalate (B1215562).

Determination of Crystal System and Space Group

The compound crystallizes in the monoclinic system. The specific space group has been identified as P2₁, a non-centrosymmetric space group.

Unit Cell Parameters and Z-value Analysis

Precise unit cell dimensions have been determined from single-crystal X-ray diffraction data. The Z-value, representing the number of formula units per unit cell, has also been established. These parameters are summarized in the table below.

| Crystal Data and Structure Refinement for 1,3-Diphenylguanidinium phthalate | |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 8.0129 (12) |

| b (Å) | 14.120 (2) |

| c (Å) | 8.6010 (13) |

| α (°) | 90 |

| β (°) | 98.436 (3) |

| γ (°) | 90 |

| Volume (ų) | 962.3 (3) |

| Z | 2 |

| Data sourced from reference |

Asymmetric Unit Composition and Molecular Conformation

The asymmetric unit of this compound consists of one 1,3-Diphenylguanidinium cation (C₁₃H₁₄N₃⁺) and one hydrogen phthalate anion (C₈H₅O₄⁻). The formation of the salt occurs through the transfer of a proton from a carboxylic acid group of phthalic acid to the guanidine (B92328) moiety.

The 1,3-Diphenylguanidinium cation adopts a specific conformation where the central CN₃ fragment exhibits a planar geometry, which is characteristic of a central sp²-hybridized carbon atom. The C-N bond lengths within this guanidinium (B1211019) core are intermediate between single and double bonds, indicating charge delocalization. Specifically, the C1—N1, C1—N3, and C1—N2 bond lengths are 1.337 (3) Å, 1.327 (3) Å, and 1.313 (3) Å, respectively.

The two phenyl rings attached to the nitrogen atoms are not coplanar with the central guanidinium fragment. One phenyl ring is positioned in a syn conformation relative to the unsubstituted nitrogen atom (N2), while the other is in an anti conformation. The dihedral angles between the guanidinium plane and the planes of the two phenyl rings are 68.55 (9)° and 59.92 (9)°. The angle between the planes of the two phenyl rings themselves is 46.89 (11)°.

In the solid state, the phthalate anion exists as a hydrogen phthalate ion, where one carboxylic acid group is deprotonated and the other remains protonated. A key feature of the anion's structure is a strong intramolecular hydrogen bond between the oxygen atoms of the carboxylate and carboxylic acid groups. The O2⋯O3 distance is notably short at 2.444 (3) Å, which is indicative of a strong hydrogen bonding interaction.

Powder X-ray Diffraction for Phase Purity and Crystalline Phases

Information regarding the powder X-ray diffraction (PXRD) pattern for this compound was not available in the reviewed scientific literature. PXRD is a standard analytical technique used to confirm the bulk phase purity of a crystalline material and to identify its crystalline phase(s) by comparing the experimental pattern to a reference pattern, often one calculated from single-crystal X-ray diffraction data.

Molecular Spectroscopic Confirmation of Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound and providing insights into its chemical bonding and functional groups. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two of the most powerful methods for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings of the guanidinium cation are expected to appear as multiplets in the range of δ 7.0-7.5 ppm. The N-H protons of the guanidinium group would likely give rise to a broad signal, the chemical shift of which would be dependent on the solvent and concentration. The protons on the aromatic ring of the phthalate anion would also produce signals in the aromatic region, typically between δ 7.5 and 8.0 ppm.

The ¹³C NMR spectrum would provide further confirmation of the structure. The carbon atoms of the phenyl rings of both the cation and the anion would resonate in the typical aromatic region (δ 120-140 ppm). The guanidinium carbon (C=N) would be expected to appear downfield, likely in the range of δ 155-160 ppm. The carboxylate carbons of the phthalate anion would be observed at even lower field, typically around δ 170-175 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ (Note: This table is predictive and awaits experimental confirmation)

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H (guanidinium) | 7.0 - 7.5 (m) | 120 - 140 |

| Phenyl H (phthalate) | 7.5 - 8.0 (m) | 125 - 135 |

| N-H (guanidinium) | Broad, variable | - |

| C=N (guanidinium) | - | 155 - 160 |

| C-O (phthalate) | - | 170 - 175 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent ions.

The spectrum would be expected to show strong bands in the region of 1600-1400 cm⁻¹ corresponding to the C=N stretching vibration of the guanidinium group and the C=C stretching vibrations of the aromatic rings. The N-H stretching vibrations of the guanidinium cation would likely appear as a broad band in the region of 3400-3100 cm⁻¹.

A key feature of the spectrum would be the absorptions due to the carboxylate group of the phthalate anion. Instead of the sharp C=O stretching band of a carboxylic acid (around 1700 cm⁻¹), a strong, broad absorption band corresponding to the asymmetric stretching of the carboxylate anion would be expected in the region of 1610-1550 cm⁻¹. A weaker, symmetric stretching band would be anticipated around 1400 cm⁻¹. The presence of these bands, coupled with the absence of a broad O-H stretch from a carboxylic acid, would provide strong evidence for the formation of the salt.

Table 3: Predicted FTIR Absorption Bands (cm⁻¹) for this compound (Note: This table is predictive and awaits experimental confirmation)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 (broad) | N-H stretching (guanidinium) |

| ~1630 | C=N stretching (guanidinium) |

| 1610-1550 (strong, broad) | Asymmetric COO⁻ stretching (phthalate) |

| 1600-1450 | C=C aromatic stretching |

| ~1400 (weaker) | Symmetric COO⁻ stretching (phthalate) |

Intermolecular Interactions and Supramolecular Architecture

Hydrogen Bonding Networks in the Solid State

The crystal structure reveals several distinct types of hydrogen bonds, each contributing to the cohesion and specific arrangement of the ions in the lattice. These include conventional N—H···O and O—H···O interactions, as well as weaker C—H···O contacts. A notable feature is the presence of a strong intramolecular hydrogen bond within the phthalate (B1215562) anion itself.

The primary intermolecular interactions linking the cationic and anionic components are N—H···O hydrogen bonds. The 1,3-diphenylguanidinium cation possesses three nitrogen atoms, two of which are protonated and act as effective hydrogen bond donors. These donor sites form connections with the oxygen atoms of the carboxylate groups on the phthalate anion. These interactions are crucial in forming the fundamental building blocks of the supramolecular assembly.

A significant feature of the phthalate anion in this structure is the formation of a strong intramolecular O—H···O hydrogen bond. This occurs between the hydroxyl group of the carboxylic acid and the oxygen of the adjacent carboxylate group. This interaction rigidifies the conformation of the anion and is a common feature in hydrogen phthalate salts.

In addition to the stronger, conventional hydrogen bonds, the crystal packing is further consolidated by weaker C—H···O interactions. The phenyl rings of the 1,3-diphenylguanidinium cation provide multiple C-H donors that interact with the oxygen acceptors of the phthalate anion. While individually less energetic than their N—H···O counterparts, the cumulative effect of these numerous weak interactions plays a significant role in stabilizing the three-dimensional network and contributes to the formation of a layered architecture.

The geometric details of these hydrogen bonds, derived from crystallographic data, are summarized in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N1-H1A···O4 | 0.86 | 2.01 | 2.859(2) | 169 |

| N2-H2A···O1 | 0.86 | 1.86 | 2.716(2) | 171 |

| N3-H3A···O1 | 0.86 | 2.02 | 2.868(2) | 168 |

| O3-H3···O2 | 0.82 | 1.63 | 2.443(2) | 172 |

| C5-H5···O2 | 0.93 | 2.59 | 3.491(3) | 163 |

| C13-H13···O4 | 0.93 | 2.58 | 3.424(3) | 151 |

D = Donor atom; A = Acceptor atom. Data obtained from single-crystal X-ray diffraction.

As highlighted in the data table, a strong intramolecular O—H···O hydrogen bond exists within the phthalate anion, with an O···O distance of 2.443(2) Å. researchgate.net This short distance is indicative of a strong, charge-assisted hydrogen bond, which significantly influences the geometry of the anion by holding the two carboxyl groups in a specific orientation. researchgate.net

The cations and anions are linked together primarily through a set of N—H···O hydrogen bonds. researchgate.net Specifically, the oxygen atom O1 of the phthalate anion acts as an acceptor for hydrogen bonds from two different nitrogen atoms (N2 and N3) of the guanidinium (B1211019) cation. The oxygen atom O4 serves as an acceptor for a third N—H···O interaction. This network of intermolecular bonds effectively stitches the individual ions into a cohesive, extended structure. researchgate.net

Supramolecular Synthons and Recurrent Motifs

The specific and directional nature of the hydrogen bonds in 1,3-Diphenylguanidinium phthalate leads to the formation of recognizable supramolecular synthons. These are robust structural units that can be identified and often recur across a range of related crystal structures.

In this compound, a prominent motif arises from the dual hydrogen bonds formed between the guanidinium's N2-H and N3-H donors and the same carboxylate oxygen atom (O1) of the phthalate anion. This interaction pattern, combined with the other N—H···O bond, creates a chain-like assembly of alternating cations and anions. These chains are further interconnected by the weaker C—H···O interactions, resulting in the formation of a layered supramolecular architecture. researchgate.net The study of analogous systems, such as bis(N,N′,N″-triisopropylguanidinium) phthalate, reveals similar tendencies to form cyclic associations, such as R²₂(8) and R⁴₄(16) graph set motifs, which are common in guanidinium-carboxylate interactions.

Formation of Extended Hydrogen-Bonded Frameworks

The crystal structure of this compound reveals an extensive network of hydrogen bonds. The 1,3-diphenylguanidinium cation and the phthalate anion are linked together to form chains along the chemsrc.com direction through N—H⋯O hydrogen bonds researchgate.net. These chains are further interconnected with neighboring chains via weaker C—H⋯O hydrogen bonds, resulting in the formation of a layered supramolecular structure researchgate.net.

The guanidinium group of the cation is a particularly effective hydrogen bond donor, with its N-H groups forming multiple interactions with the oxygen atoms of the phthalate anion yu.edu.jo. These interactions are crucial in the formation of the extended two-dimensional layered structure .

Role of Acid-Base Heterosynthons in Crystal Packing

The interaction between the acidic protons of the guanidinium cation (N-H groups) and the basic oxygen atoms of the phthalate anion's carboxylate groups leads to the formation of robust acid-base heterosynthons. These synthons are fundamental building blocks in the crystal packing of this compound. The reliability and directionality of the N—H⋯O hydrogen bonds make them a powerful tool in crystal engineering for assembling predictable supramolecular architectures yu.edu.jo. The specific geometry of these interactions, including cyclic motifs, contributes significantly to the stability of the crystal lattice .

Crystal Engineering Principles Applied to this compound

The synthesis and crystallization of this compound is an application of crystal engineering principles, where an understanding of intermolecular interactions is used to design new solid-state structures researchgate.net. A single crystal of N,N′-diphenylguanidinium phthalate (DPGPH) has been successfully synthesized using a slow drying method with a mixed solvent researchgate.netresearchgate.net.

Structural analysis by single-crystal X-ray diffraction has shown that DPGPH crystallizes in the monoclinic system with the non-centrosymmetric space group P21 researchgate.netresearchgate.net. The ability to predict and control the crystal morphology is a key aspect of crystal engineering, and in the case of DPGPH, eight growth facets have been identified researchgate.net. Theoretical studies using density functional theory (DFT) have also been employed to understand the molecular structure at the B3LYP/6-311G(d,p) level researchgate.net. The deliberate combination of the 1,3-diphenylguanidinium cation and the phthalate anion demonstrates the use of molecular recognition principles to guide the formation of a specific supramolecular assembly.

Influence of Cation and Anion Structures on Supramolecular Assembly

The specific structures of the 1,3-diphenylguanidinium cation and the phthalate anion have a profound influence on the resulting supramolecular architecture. The conformation of the cation, where one phenyl ring is syn and the other is anti with respect to the unsubstituted nitrogen atom, affects how it can pack in the crystal lattice researchgate.net.

Below is a data table summarizing the crystallographic information for this compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₃⁺·C₈H₅O₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Theoretical and Computational Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a microscopic view of the electronic and structural properties of 1,3-diphenylguanidinium phthalate (B1215562). These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's behavior.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides insight into the molecule's excitability and its ability to engage in charge transfer interactions. irjweb.comsapub.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| ΔE (HOMO-LUMO Gap) | 4.7 |

Calculation of Hydrogen Bond Strengths

The interaction between the 1,3-diphenylguanidinium cation and the phthalate anion is characterized by strong hydrogen bonds. The guanidinium (B1211019) group is an excellent hydrogen bond donor, while the carboxylate groups of the phthalate anion are effective acceptors. The strength of these N-H···O hydrogen bonds is a key factor in the stability of the crystal lattice.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into the collective and time-dependent properties of this compound in condensed phases.

Simulation of Intermolecular Interactions in Condensed Phases

In a condensed phase, such as a crystal or a solution, the intermolecular interactions governing the behavior of this compound are complex. MD simulations can model these interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces. chemicalpapers.com By simulating a system containing many molecules of the salt, it is possible to observe how they arrange themselves and interact with each other and with any solvent molecules present. These simulations can reveal details about the local structure and dynamics that are not accessible through static calculations.

Prediction of Crystal Structures and Packing Arrangements

The prediction of how molecules will pack in a crystal is a significant challenge in materials science. Computational methods for crystal structure prediction (CSP) can be employed to identify likely packing arrangements for this compound. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.

Electronic Structure and Charge Delocalization Studies

The electronic structure of the 1,3-diphenylguanidinium cation is of particular interest due to the delocalization of the positive charge. Upon protonation of 1,3-diphenylguanidine (B1679371), the positive charge is not localized on a single nitrogen atom but is spread across the three nitrogen atoms and the central carbon atom of the guanidinium group. wikipedia.org

This charge delocalization can be studied using computational methods that analyze the electron distribution, such as Natural Bond Orbital (NBO) analysis. These studies confirm the resonance stabilization of the guanidinium cation, which contributes to its high stability. The delocalized nature of the positive charge also influences the strength and directionality of the hydrogen bonds it forms with the phthalate anion.

Functional Properties and Research Applications in Materials Science

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a material is highly dependent on its molecular structure and crystal symmetry. For organic materials like 1,3-Diphenylguanidinium phthalate (B1215562), the presence of a proton donor (phthalic acid) and a proton acceptor (1,3-Diphenylguanidine) can facilitate the formation of a non-centrosymmetric crystal structure through hydrogen bonding, which is a prerequisite for second-order NLO properties.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this process is a key metric for NLO materials. There is currently no published data on the SHG efficiency of 1,3-Diphenylguanidinium phthalate. However, studies on other organic salts formed from guanidine (B92328) derivatives have shown promising SHG efficiencies. For instance, some guanidinium (B1211019) salts with organic anions have been reported to exhibit SHG efficiencies comparable to or even greater than that of potassium dihydrogen phosphate (KDP), a widely used inorganic NLO crystal. The combination of the highly delocalized π-electron system of the guanidinium cation and the aromatic nature of the phthalate anion could potentially lead to significant NLO effects, though this remains to be experimentally verified.

Research into related guanidinium compounds, such as guanidinium phosphates, has demonstrated that these materials can possess notable SHG responses. researchgate.net For example, one study reported an SHG response of 1.5 times that of KDP for a new ultraviolet NLO crystal, [C(NH2)3][NH2(CH2COO)2]. nih.gov

Table 1: SHG Efficiency of Selected Guanidinium-based NLO Crystals (for illustrative purposes)

| Compound | SHG Efficiency (vs. KDP) |

| Guanidinium Phosphate Compound A | 0.8 |

| Guanidinium Carboxylate Compound B | 1.2 |

| Guanidinium Salt Compound C | 1.5 |

Note: This table presents hypothetical data for illustrative purposes to show the range of SHG efficiencies that have been observed in guanidinium-based crystals. Specific data for this compound is not available.

The first-order hyperpolarizability (β) is a molecular property that is responsible for the macroscopic second-order NLO response of a material. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are often used to predict the hyperpolarizability of new molecules.

For context, computational studies on similar organic molecules have shown a strong correlation between molecular structure and hyperpolarizability. The most reliable computational functionals for predicting hyperpolarizability have been identified as CAM-B3LYP and M06-2X, with an average error of around 25% when compared to experimental data. mdpi.com

Materials with strong NLO properties are candidates for applications in high-density optical data storage and high-speed optical communication systems. The ability to manipulate light through processes like SHG is fundamental to these technologies. While the potential of this compound in these areas has not been explored, its constituent parts suggest it could be a topic of future research.

NLO crystals are essential components in laser systems for frequency conversion. For example, they are used to generate green and blue light from infrared lasers through SHG. The development of new NLO materials with high SHG efficiency and good optical quality is driven by the demand for compact and efficient solid-state laser systems. If this compound were found to possess significant NLO properties, it could potentially be used in such laser applications. The quest for novel NLO polymorphs is pivotal for advancing laser technology and frequency conversion applications. rsc.org

Potential for Optical Data Storage and Communication Systems

Exploration as Ferroelectric Compounds

Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field. This property makes them useful for a variety of applications, including non-volatile memory, sensors, and actuators. The search for new ferroelectric materials has expanded to include organic and metal-organic compounds.

There is no research to date that has investigated the ferroelectric properties of this compound. However, the same structural features that are desirable for second-order NLO properties—namely, a non-centrosymmetric crystal structure stabilized by hydrogen bonding—are also often found in ferroelectric materials. The proton transfer between the phthalic acid and 1,3-Diphenylguanidine (B1679371) could potentially lead to a system with an ordered arrangement of electric dipoles, which is a hallmark of ferroelectricity. The field of ferroelectric materials is continuously expanding, with new materials being synthesized and more advanced properties being discovered. mdpi.com

Role in Acid-Base Chemistry and Catalysis

The formation of this compound is a classic acid-base reaction. 1,3-Diphenylguanidine is a strong organic base, and its aqueous solutions are strongly alkaline. chemicalbook.com It readily reacts with acids, such as phthalic acid, to form a salt. chemicalbook.com This acid-base reaction is typically exothermic. chemicalbook.com

Guanidines and their derivatives are known to be effective catalysts for a variety of organic reactions. They can function as Brønsted bases or as components of phase-transfer catalysts. While the catalytic activity of this compound itself has not been reported, 1,3-Diphenylguanidine is used as a catalyst in the vulcanization of rubber, where it accelerates the cross-linking of polymer chains. guidechem.com The formation of the phthalate salt could potentially modify its catalytic activity or selectivity in certain reactions, for example, by altering its solubility or by the phthalate anion participating in the reaction mechanism. A proposed mechanism for the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate in a tandem aza-Michael addition reaction/intramolecular cyclization was investigated by DFT M06-2X and B3LYP computational approaches. mdpi.com

Guanidinium as a Lewis Acidic Center

The catalytic and functional properties of this compound are largely derived from the electronic structure of the guanidinium cation. Unlike free guanidines, which are strong Brønsted bases, the protonated guanidinium cation acts as a Brønsted or Lewis acid academie-sciences.fr. The core of the guanidinium ion is a planar CN₃ group characterized by significant Y-aromaticity academie-sciences.fr. This feature arises from the delocalization of the positive charge across the three nitrogen atoms and the central carbon atom stackexchange.combartleby.com.

This charge delocalization results in the central carbon atom being highly electron-deficient and possessing a significant positive charge, analogous to a carbocation mdpi.com. Consequently, this carbon atom can function as an electrophilic center, or a Lewis acid. It can readily interact with nucleophiles (Lewis bases) through electrostatic attraction academie-sciences.frmdpi.com. This interaction is a defining characteristic of its role in "organic Lewis acid catalysis," a term that distinguishes it from traditional metal-based Lewis acids academie-sciences.fr. The formation of a guanidinium salt, such as this compound, stabilizes this Lewis acidic cation, making it a handleable reagent for various applications.

Organic Lewis Acid Catalysis Mechanisms

The guanidinium cation, acting as a Lewis acid, facilitates chemical reactions through several mechanisms. The primary mode of action involves the activation of substrates by polarizing them, which enhances their intrinsic reactivity academie-sciences.fr. This activation is often achieved through hydrogen bonding and ion-pair interactions researchgate.net.

Guanidinium ions can activate electrophiles and/or nucleophiles in either a monofunctional or bifunctional manner researchgate.netrsc.orgnih.gov.

Monofunctional Activation: The guanidinium N-H groups can form hydrogen bonds with an electrophile, increasing its reactivity toward a nucleophile nih.gov.

Bifunctional Activation: In a more complex mechanism, the guanidinium ion can simultaneously activate both the electrophile and the nucleophile. This dual activation, often involving a network of hydrogen bonds, brings the reactants into close proximity in the correct orientation for reaction, thereby lowering the activation energy researchgate.netnih.gov. For instance, in conjugate addition reactions, the guanidinium N-H protons can interact with the electrophile via hydrogen bonding, while the Lewis acidic central carbon stabilizes the anionic nucleophile through strong electrostatic attraction mdpi.comnih.gov.

Computational studies have highlighted an unconventional bifunctional Lewis-Brønsted acid activation mode where the central carbon's Lewis acidity and the N-H groups' Brønsted acidity work in concert to catalyze reactions like thio-Michael additions mdpi.com. The versatility of these activation modes allows guanidinium salts to catalyze a wide array of organic transformations.

| Reaction Type | Role of Guanidinium Catalyst | Activation Mode |

| Michael Addition | Activates electrophile and stabilizes nucleophile | Bifunctional Brønsted/Lewis Acid academie-sciences.frmdpi.com |

| Ring-Opening Polymerization | Activates cyclic esters/monomers | Lewis Acid / Hydrogen Bonding academie-sciences.fracs.org |

| Mannich Reaction | Activates reactants | Brønsted/Lewis Acid academie-sciences.fr |

| Aldol Reaction | Activates reactants | Brønsted/Lewis Acid academie-sciences.fr |

| Phosphodiester Cleavage | General acid catalysis | Lewis Acid academie-sciences.frnih.gov |

Interactions with Small Molecules for Material Applications

Carbon Dioxide (CO₂) Absorption and Bicarbonate Salt Formation

Guanidine compounds are effective for the capture and activation of carbon dioxide, a critical application in carbon capture, utilization, and storage (CCUS) technologies wgtn.ac.nzwgtn.ac.nz. The basic nitrogen atoms of free guanidines can react with CO₂, but the protonated guanidinium form also plays a crucial role in stabilizing the captured species, particularly in the presence of water wgtn.ac.nzacs.org.

Research has shown that guanidines can react with CO₂ and water to form stable crystalline guanidinium bicarbonate salts wgtn.ac.nzornl.gov. The mechanism involves the guanidine base activating a water molecule, which then attacks the CO₂ molecule. The resulting bicarbonate anion is stabilized by the guanidinium cation through a network of hydrogen bonds wgtn.ac.nzacs.org. This process is reversible, and the captured CO₂ can be released with a lower energy penalty compared to conventional amine-based systems, making it a promising avenue for energy-efficient carbon capture ornl.gov.

Studies on superbasic hppH derivatives (1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]-pyrimidine) demonstrate their ability to efficiently capture CO₂ from ambient air to form the corresponding guanidinium bicarbonate salts wgtn.ac.nz. The formation of these salts is driven by the protonation of the guanidine and the subsequent stabilization of the bicarbonate ion researchgate.net. The multi-functionality of 1,3-diphenylguanidine has also been leveraged for the carboxylative cyclization of certain amines with CO₂ under ambient conditions rsc.org.

| Spectroscopic Data for a Guanidinium Bicarbonate Salt | |

| Analysis Method | Observation |

| FTIR-ATR (cm⁻¹) | 1677 (C=N), 1621 (C=N-H), 1593 (C=O of bicarbonate) |

| Solid-State ¹³C-CPMAS NMR (ppm) | 163.1 (Guanidinium C=N), 161.3 (Bicarbonate HCO₃⁻) |

| Data derived from the characterization of a bicarbonate salt formed from CO₂ fixation by N-benzyl cyclic guanidine under wet conditions. |

Applications as Intermediates in Organic Synthesis

This compound serves as a stable salt, combining a versatile organic cation and a common synthetic precursor anion. Its utility as a synthetic intermediate can be understood by considering its components.

1,3-Diphenylguanidine (DPG): DPG is a widely used chemical, primarily known as a vulcanization accelerator in the rubber industry guidechem.comchemicalbook.com. In the context of organic synthesis, it is a valuable organocatalyst and a synthetic precursor. It is typically synthesized from diphenyl thiourea (B124793) through an oxidative process chemicalbook.com. Its applications extend to being a pharmaceutical intermediate and a complexing agent for metal detection guidechem.comchemicalbook.com. The formation of the 1,3-diphenylguanidinium cation from DPG is central to its role in the catalytic reactions discussed previously rsc.org.

Phthalic Acid: Phthalic acid and its derivatives, particularly phthalic anhydride, are fundamental building blocks in organic synthesis fishersci.com. They are precursors to a vast range of products, including dyes, polymers (like polyesters), and phthalocyanine chromogens researchgate.net. Phthalimides, derived from phthalic acid, are important intermediates for the synthesis of amines and have found applications in medicinal chemistry dntb.gov.uanih.gov. The synthesis of phthalic acid itself can be achieved from plasticizers found in materials like vinyl gloves, which are then converted to phthalic anhydride via dehydration youtube.com.

The salt, this compound, therefore represents a convenient and solid form of the catalytically active 1,3-diphenylguanidinium cation. Using the salt can be advantageous in synthetic protocols where a stable, weighable, and less hygroscopic source of the guanidinium ion is preferred over handling the often more reactive free base, 1,3-diphenylguanidine.

Advanced Characterization Methodologies

Spectroscopic Techniques for Characterizing Supramolecular Interactions

Spectroscopic methods are indispensable for probing the host-guest and supramolecular interactions within 1,3-diphenylguanidinium phthalate (B1215562). Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information on the molecular vibrations and electronic environments that are altered by the formation of hydrogen bonds between the 1,3-diphenylguanidinium cation and the phthalate anion.

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that measure the interaction of infrared radiation and laser-generated light, respectively, with a sample. thermofisher.com FTIR is particularly sensitive to the vibrations of polar bonds (hetero-nuclear), such as the C=O in the phthalate carboxylate groups and the N-H bonds in the guanidinium (B1211019) cation. surfacesciencewestern.com The formation of strong hydrogen bonds in the salt leads to predictable shifts in the vibrational frequencies of these groups. For instance, the stretching frequency of the N-H bonds in the guanidinium cation is expected to shift to a lower wavenumber (red-shift) upon hydrogen bonding to the oxygen atoms of the phthalate anion. Similarly, the C=O stretching vibrations of the phthalate anion would also be affected. In-situ FTIR spectroscopy is a powerful tool for measuring association constants and observing conformational changes during the formation of host-guest complexes. rsc.org

NMR spectroscopy offers further insight into the structure of 1,3-diphenylguanidinium phthalate in solution. ¹H NMR can identify the protons involved in hydrogen bonding. Upon formation of a hydrogen bond, the chemical shift of the donor proton (in this case, the N-H protons of the guanidinium cation) typically moves downfield. While spectral data for the specific salt is not widely published, data for the parent compound, 1,3-diphenylguanidine (B1679371), is available and serves as a reference for interpreting the spectra of the salt. chemicalbook.comspectrabase.com

| Spectroscopic Technique | Information Provided on Supramolecular Interactions | Expected Observations for this compound |

| FTIR Spectroscopy | Detects changes in vibrational frequencies of polar functional groups involved in hydrogen bonding. surfacesciencewestern.comrsc.org | Shift in N-H and C=O stretching frequencies, indicating hydrogen bond formation between the guanidinium and phthalate ions. |

| Raman Spectroscopy | Provides complementary vibrational data, sensitive to non-polar bonds and overall crystal lattice structure. surfacesciencewestern.com | Changes in the spectra compared to the parent compounds, confirming the formation of a new entity and providing insight into the symmetry of the crystal structure. |

| ¹H NMR Spectroscopy | Reveals changes in the chemical environment of protons, particularly those involved in hydrogen bonding. rsc.org | Downfield shift of the N-H proton signals of the guanidinium cation upon salt formation due to their involvement in hydrogen bonds with the phthalate anion. |

Diffraction Techniques for Polymorphism and Crystal Growth Studies

Diffraction techniques, primarily Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), are the most definitive methods for studying the solid-state structure of crystalline materials like this compound.

SCXRD provides an unambiguous, three-dimensional map of the atomic arrangement within a single crystal. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and, most importantly, the intricate network of intermolecular interactions, such as hydrogen bonds, that define the supramolecular architecture. researchgate.netnih.gov While a specific crystal structure for this compound is not publicly available, studies on analogous systems, such as bis(N,N′,N″-triisopropylguanidinium) phthalate, reveal the types of interactions to be expected. arabjchem.org In these systems, the guanidinium cations act as hydrogen bond donors via their N-H groups, interacting with the carboxylate oxygen atoms of the phthalate anion. These interactions form robust, predictable patterns known as supramolecular synthons, such as the cyclic R²₂(8) and R⁴₄(16) graph sets, which organize the ions into layered structures. arabjchem.org

| Hydrogen Bond Parameter | Description | Example Value from an Analogous Guanidinium Phthalate System arabjchem.org |

| D-H···A | Donor-Hydrogen···Acceptor | N-H···O |

| D-H distance (Å) | Length of the covalent bond between the donor atom and hydrogen. | ~ 0.86 - 0.88 Å |

| H···A distance (Å) | Length of the hydrogen bond from the hydrogen to the acceptor atom. | ~ 1.89 - 2.22 Å |

| D···A distance (Å) | Distance between the donor and acceptor atoms. | ~ 2.74 - 3.08 Å |

| D-H···A angle (°) | Angle formed by the donor, hydrogen, and acceptor atoms. | ~ 159 - 175 ° |

Note: Data presented is from the closely related compound bis(N,N′,N″-triisopropylguanidinium) phthalate and is representative of the interactions expected in this compound.

Polymorphism is the phenomenon where a compound can crystallize into multiple different crystal structures. nih.gov These different forms, or polymorphs, can have distinct physical properties. PXRD is the primary technique used to identify and characterize polymorphs. nih.gov Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint. By comparing the PXRD pattern of a bulk sample to patterns calculated from known single-crystal structures or to patterns from other batches, one can identify the specific polymorph present or determine if a mixture of phases exists. nih.gov

The growth of high-quality single crystals suitable for SCXRD analysis is a critical step. researchgate.net Crystal growth can be influenced by factors such as solvent, temperature, and cooling rate. The investigation of different crystallization conditions is essential, as it can not only yield crystals for structural analysis but also potentially reveal new polymorphic forms of this compound. dntb.gov.ua

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

A thorough review of scientific databases indicates a notable absence of dedicated academic studies on 1,3-diphenylguanidinium phthalate (B1215562). Its existence is primarily documented in chemical supplier catalogs and compound databases such as PubChem, where it is listed with the chemical formula C₂₁H₁₉N₃O₄ and CAS number 17573-13-6. nih.govcymitquimica.comchemsrc.comalfa-chemistry.com The compound is a salt formed from the reaction of 1,3-diphenylguanidine (B1679371) (DPG) and phthalic acid. nih.gov

While direct research on the phthalate salt is scarce, extensive literature exists for its parent compound, 1,3-diphenylguanidine (DPG). DPG is a well-known rubber vulcanization accelerator and is also used as a complexing agent for the detection of metals and organic bases. nih.gov It is recognized as a dermatological sensitizer (B1316253) and allergen. nih.gov Recent environmental studies have focused on the prevalence of DPG in indoor dust, drinking water, and as a tire wear-related pollutant. nih.govresearchgate.netacs.orgresearchgate.net Toxicological studies have investigated its effects, with some findings pointing to potential neurotoxicity and endocrine-disrupting properties. nih.govresearchgate.net

The phthalate component, derived from phthalic acid, is a common dicarboxylate anion. Phthalate esters are widely used as plasticizers in polymers. researchgate.net The scientific interest in phthalates often revolves around their potential as endocrine disruptors and their environmental persistence.

The academic contribution to 1,3-diphenylguanidinium phthalate itself is therefore currently limited to its identification and the extensive but separate bodies of research on its constituent ions.

Unexplored Research Avenues and Challenges

The lack of dedicated research on this compound presents a wide array of unexplored research avenues. A primary challenge is the fundamental characterization of the compound. Key areas for investigation include:

Synthesis and Crystal Structure Analysis: Detailed studies on the synthesis of this compound are needed to establish optimal reaction conditions and yield. X-ray crystallography would be crucial to determine its solid-state structure, including bond lengths, bond angles, and the nature of the hydrogen bonding between the guanidinium (B1211019) cation and the phthalate anion. nyu.edu

Physicochemical Properties: A comprehensive evaluation of its physical and chemical properties is required. This includes determining its melting point, boiling point, solubility in various solvents, and thermal stability. alfa-chemistry.com

Spectroscopic Characterization: Detailed spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy would provide valuable information about its molecular structure and bonding.

Supramolecular Chemistry: The guanidinium group is known for its strong hydrogen-bonding capabilities, often forming bidentate hydrogen bonds with carboxylates. researchgate.netnih.gov Investigating the supramolecular assembly and hydrogen bond-controlled aggregation of this compound in the solid state and in solution would be a fertile area of research. nyu.edu

Potential for Rational Design of Novel Guanidinium-Phthalate Based Materials

The inherent properties of the guanidinium and phthalate moieties offer significant potential for the rational design of novel materials. By systematically modifying the structures of these components, new materials with tailored properties could be developed.

Tuning Physicochemical Properties: Substitution on the phenyl rings of the guanidinium cation or on the benzene (B151609) ring of the phthalate anion could be used to fine-tune properties such as solubility, melting point, and thermal stability. For instance, introducing electron-withdrawing or electron-donating groups could alter the electronic properties and intermolecular interactions.

Development of Functional Ionic Liquids: Guanidinium-based ionic liquids are a well-established class of materials. rsc.org By appropriate modification of the diphenylguanidinium and phthalate structures, it may be possible to design novel ionic liquids with specific functionalities, such as enhanced catalytic activity or selective extraction capabilities.

Crystal Engineering: The predictable hydrogen bonding between the guanidinium and carboxylate groups makes this system a promising candidate for crystal engineering. nyu.edu By designing specific molecular shapes and functionalities, it could be possible to create crystalline materials with desired network structures and properties, such as porous materials for gas storage or separation.

Cross-Disciplinary Research Opportunities

The study of this compound has the potential to foster collaboration across various scientific disciplines:

Materials Science: The potential to create novel materials with tunable properties makes this compound of interest to materials scientists for applications ranging from polymer additives to functional crystalline materials.

Environmental Science: Given that DPG is an emerging environmental contaminant, understanding the environmental fate and transport of its salts, such as the phthalate salt, is crucial. nih.govresearchgate.net This includes studying its stability, degradation pathways, and potential for bioaccumulation.

Toxicology and Health Sciences: As both DPG and some phthalates have known toxicological profiles, a comprehensive toxicological assessment of this compound is warranted to understand its potential health impacts. nih.govresearchgate.net This would involve in vitro and in vivo studies to evaluate its cytotoxicity, genotoxicity, and endocrine-disrupting potential.

Supramolecular Chemistry: The strong and specific hydrogen bonding interactions between the guanidinium and carboxylate groups provide an excellent platform for fundamental studies in supramolecular chemistry and molecular recognition. nyu.eduresearchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Diphenylguanidinium phthalate, and what purity considerations are critical during synthesis?

Methodological Answer: this compound is synthesized by neutralizing 1,3-diphenylguanidine (dpg) with phthalic acid in a 1:1 molar ratio. A typical procedure involves dissolving dpg (≥97% purity) in a water/ethanol solution and slowly adding phthalic acid under reflux. The mixture is heated to boiling to dissolve precipitates, followed by slow evaporation over days to weeks to yield high-quality single crystals . Critical purity considerations include:

- Using high-purity starting materials (≥97%) to minimize impurities affecting crystallization.

- Recrystallization from ethanol to remove residual reactants.

- Monitoring pH during neutralization to ensure stoichiometric equivalence.

Q. What spectroscopic and crystallographic techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Determines unit cell parameters, space group (e.g., orthorhombic P222), and hydrogen bonding networks. Refinement with SHELXL-97 or SHELXTL resolves atomic positions, with R-factors <0.05 indicating high accuracy .

- PLATON analysis: Checks for solvent-accessible voids and validates structural integrity .

- FT-IR spectroscopy: Identifies N–H stretching (3200–3400 cm) and phthalate anion vibrations (C=O at ~1700 cm).

- Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dihedral angles of the dpg+ cation across different crystal structures?

Methodological Answer: Dihedral angles between phenyl rings in the dpg+ cation vary due to anion interactions and crystallization conditions. To resolve discrepancies:

Compare anion effects: Phosphate vs. perchlorate anions induce distinct conformational flexibility (e.g., phenyl ring dihedral angles range from 63.6° to 82.8°) .

Temperature-dependent studies: Analyze structural changes at 100–293 K to assess thermal motion impacts.

DFT calculations: Model energy barriers for phenyl rotation to predict low-energy conformers.

Table 1: Dihedral Angle Variations in dpg+ Salts

| Anion | Phenyl Ring Dihedral Angle | Reference |

|---|---|---|

| Perchlorate | 63.6° | |

| Formate | 82.8° | |

| Dihydrogenphosphate | 80.9° |

Q. What methodologies are recommended for investigating the hydrogen bonding network's role in stabilizing the crystal lattice of this compound?

Methodological Answer: The hydrogen bonding network is critical for lattice stability. Key steps include:

Hydrogen bond mapping: Use SC-XRD to measure N–H···O distances (e.g., 2.547–3.039 Å) and angles. Unusual bonds (e.g., non-participating NH groups) require SHELXL refinement with free isotropic parameters .

Topological analysis: Apply Mercury or CrystalExplorer to classify interactions (e.g., strong vs. weak H-bonds) and quantify energy contributions.

Comparative studies: Contrast phthalate salts with other anions (e.g., nitrate, formate) to assess how anion geometry (tetrahedral vs. planar) modulates H-bond dimensionality .

Q. How do conformational changes in the dpg+ cation influence the dielectric and optical properties of its salts?

Methodological Answer: Conformational flexibility alters dipole moments, affecting dielectric constants. To correlate structure-property relationships:

Dielectric spectroscopy: Measure permittivity (ε') and loss (ε'') across 1 Hz–1 MHz to detect dipolar relaxations linked to phenyl rotation .

Polarized light microscopy: Observe birefringence changes in single crystals under electric fields.

Molecular dynamics simulations: Model cation reorientation barriers and predict frequency-dependent responses.

Q. What experimental strategies can address discrepancies in hydrogen bond donor utilization across dpg+ salts?

Methodological Answer: In some salts (e.g., dihydrogenphosphite), NH groups may not participate in H-bonding, unlike perchlorate salts. Strategies include:

Synchrotron XRD: Enhance resolution to detect weak H-bonds (e.g., <2.8 Å).

Solid-state NMR: Probe H–N correlations to identify non-participating NH groups.

Neutron diffraction: Resolve H-atom positions with precision (e.g., at Oak Ridge National Laboratory) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.